4-Bromo-1-(bromomethyl)-2-methylbenzene

Organic Synthesis Bromination Process Chemistry

4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS 156001-49-9; synonym: 4-bromo-2-methylbenzyl bromide) is an aromatic building block possessing two electrophilic sites: a benzylic bromide and an aryl bromide. The ortho-methyl group introduces moderate steric hindrance, which can influence reactivity in cross-coupling and nucleophilic substitution reactions.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 156001-49-9
Cat. No. B1291462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-methylbenzene
CAS156001-49-9
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CBr
InChIInChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
InChIKeyRRBOULIORCZELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS 156001-49-9): A Dual-Electrophile Building Block for Sequential Functionalization


4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS 156001-49-9; synonym: 4-bromo-2-methylbenzyl bromide) is an aromatic building block possessing two electrophilic sites: a benzylic bromide and an aryl bromide . The ortho-methyl group introduces moderate steric hindrance, which can influence reactivity in cross-coupling and nucleophilic substitution reactions. This compound is primarily employed as an intermediate in medicinal chemistry and materials science, enabling stepwise derivatization through orthogonal activation of its two electrophilic centers .

Why 4-Bromo-1-(bromomethyl)-2-methylbenzene Cannot Be Directly Replaced by Simpler Benzyl or Aryl Bromides


The compound's value for scientific procurement lies in its dual electrophilic architecture, which is absent in simpler analogs like 2-methylbenzyl bromide (CAS 89-92-9) or 4-bromotoluene. The benzylic bromide undergoes rapid nucleophilic substitution under mild conditions, while the aryl bromide is reserved for subsequent transition metal-catalyzed cross-coupling . This orthogonal reactivity profile is critical for constructing complex molecular scaffolds in a controlled, stepwise manner. Generic substitution with a mono-functional benzyl or aryl bromide would forfeit the capacity for sequential diversification, necessitating additional synthetic steps and reducing overall efficiency. Furthermore, the ortho-methyl group imparts steric and electronic modulation that distinguishes this compound from unsubstituted or para-substituted analogs in cross-coupling reactions .

Quantitative Differentiation: Synthesis Efficiency, Orthogonal Reactivity, and Steric Modulation of 4-Bromo-1-(bromomethyl)-2-methylbenzene


High-Yield Synthesis from (4-Bromo-2-methylphenyl)methanol

4-Bromo-1-(bromomethyl)-2-methylbenzene can be synthesized from (4-bromo-2-methylphenyl)methanol using phosphorus tribromide (PBr₃) in dichloromethane at 0 °C, achieving an isolated yield of 97% at 100 g scale . While comparative data for analogous bromination methods are not provided in the same source, this high yield establishes a reliable procurement benchmark for laboratory-scale synthesis, ensuring cost-effective access to the building block.

Organic Synthesis Bromination Process Chemistry

Orthogonal Reactivity: Benzylic vs. Aryl Bromide in Sequential Cross-Coupling

Bromobenzyl bromides bearing a methyl group ortho to the benzylic position enable regioselective Stille and Suzuki cross-coupling reactions . The benzylic bromide is more reactive and can be coupled first under mild conditions, leaving the aryl bromide intact for a subsequent coupling step. This orthogonal reactivity is not available in mono-functional benzyl or aryl bromides, and the ortho-methyl group in 4-bromo-1-(bromomethyl)-2-methylbenzene introduces steric hindrance that can influence the second coupling's outcome relative to unsubstituted or para-substituted bromobenzyl bromides.

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Steric Modulation in Suzuki-Miyaura Cross-Coupling

The ortho-methyl group adjacent to the aryl bromide in 4-bromo-1-(bromomethyl)-2-methylbenzene classifies it as an ortho-substituted aryl bromide. Such substrates are known to be challenging in Suzuki-Miyaura cross-couplings, often requiring specialized ligands like BI-DIME to achieve high yields . While direct rate data for this specific compound are not available, the class-level behavior of ortho-substituted aryl bromides indicates that this building block will exhibit reduced reactivity compared to unhindered para-substituted aryl bromides under standard conditions. This steric profile can be exploited for selective coupling in the presence of multiple aryl halides.

Catalysis Ligand Design Steric Hindrance

Strategic Procurement Scenarios: Where 4-Bromo-1-(bromomethyl)-2-methylbenzene Delivers Differentiated Value


Medicinal Chemistry: Synthesis of Borono-Phenylalanine Derivatives for BNCT

4-Bromo-1-(bromomethyl)-2-methylbenzene serves as a key intermediate in the preparation of borono-phenylalanine derivatives, which are investigated as boron carriers for Boron Neutron Capture Therapy (BNCT) . The dual halogen functionality allows for sequential introduction of the boronic acid moiety and the amino acid backbone, a synthetic route that would be less efficient using mono-halogenated building blocks.

Targeted Protein Degradation: Building Block for BTK PROTACs

This compound is utilized in the synthesis of compounds designed to target Bruton's Tyrosine Kinase (BTK) for degradation . The orthogonal reactivity of the benzylic and aryl bromides facilitates the stepwise assembly of the PROTAC linker-warhead conjugate, enabling precise control over the final molecule's architecture.

Materials Science: Construction of Substituted Styrene Monomers and Biaryls

The regioselective sequential Stille or Suzuki coupling of 4-bromo-1-(bromomethyl)-2-methylbenzene provides a direct route to ortho-methyl-substituted styrenes and biaryls . These products are valuable monomers for specialty polymers and key substructures in organic electronic materials. The ortho-methyl group can influence polymer properties such as solubility and π-stacking, offering advantages over unsubstituted analogs.

Process Development: High-Yield In-House Synthesis for Large-Scale Campaigns

The documented 97% yield synthesis from (4-bromo-2-methylphenyl)methanol provides a robust, scalable method for generating this building block in-house. For organizations with significant demand, this can reduce procurement costs and mitigate supply chain risks associated with sourcing a niche intermediate, while ensuring consistent quality.

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